molecular formula C13H20N2O B14791102 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide

Cat. No.: B14791102
M. Wt: 220.31 g/mol
InChI Key: DCHFAJJXEQGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide is a chiral amide compound with potential applications in various fields of scientific research. Its unique structure, featuring an amino group, a methyl group, and a phenylpropyl group, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-1-phenylpropylamine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide
  • 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide
  • 2-Amino-N-methyl-N-(4-(methylthio)benzyl)propanamide

Uniqueness

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide stands out due to its chiral nature and the presence of a phenylpropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-amino-N-methyl-N-(1-phenylpropyl)propanamide

InChI

InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3

InChI Key

DCHFAJJXEQGGDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.